ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate
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Overview
Description
Ethyl (1S,2S,5R)-6-oxabicyclo[310]hex-3-ene-2-carboxylate is a bicyclic organic compound that features a unique oxabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl diazoacetate with a suitable diene in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include:
Catalyst: Rhodium or copper-based catalysts
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor modulation: Interacting with receptors and altering their signaling pathways.
Comparison with Similar Compounds
Ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate can be compared with other similar bicyclic compounds:
- (1S,5R,6S*)-ethyl 2-oxobicyclo[3.1.0]-hex-3-ene-6-carboxylate**: Contains a ketone group instead of an ester.
Ethyl (1S,5R,6S)-4-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate: Similar structure but with a methyl group at a different position.
Ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate: Different stereochemistry and functional groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-10-8(9)5-3-4-6-7(5)11-6/h3-7H,2H2,1H3/t5-,6+,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAWGUCPBCLMHS-XVMARJQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C=CC2C1O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C=C[C@@H]2[C@H]1O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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